molecular formula C10H7NO B091956 2-Methylbenzofuran-5-carbonitrile CAS No. 16238-12-3

2-Methylbenzofuran-5-carbonitrile

Cat. No.: B091956
CAS No.: 16238-12-3
M. Wt: 157.17 g/mol
InChI Key: PBLGVAGVKWFRJJ-UHFFFAOYSA-N
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Description

2-Methylbenzofuran-5-carbonitrile is a chemical compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol. It is a benzofuran derivative, which means it contains a benzofuran ring structure. This compound is known for its utility in various research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Methylbenzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-Methylbenzofuran-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylbenzofuran-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylbenzofuran-5-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

2-Methylbenzofuran-5-carbonitrile is unique among benzofuran derivatives due to its specific substituents. Similar compounds include:

  • 2-Methylbenzofuran-3-carbonitrile
  • 2-Methylbenzofuran-4-carbonitrile
  • 2-Methylbenzofuran-6-carbonitrile These compounds share the benzofuran core but differ in the position and nature of substituents, which can significantly affect their chemical properties and applications.

Properties

IUPAC Name

2-methyl-1-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLGVAGVKWFRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Iodo-4-cynophenol (0.25 g, 1 mmol) and saccharin (0.1 g) in HMDSA (2 ml) was refluxed for 2 h under N2, until the solution became clear. The solvent was distilled off under reduced pressure and the residue was dissolved in anhydrous THF (2 ml). This was added to a solution made by mixing anhydrous ZnCl2 (0.3 g; 2.2 mmol) with 0.5 M 1-propynyl magnesium bromide in THF (7.8 ml) in anhydrous THF (5 ml) at room temperature under N2. To it, Pd (PPh3)4 (0.15 g) was added at room temperature under N2 followed by catalytic amount of CuI. The mixture was stirred at room temperature for 3 h and quenched with saturated NH4Cl solution. The mixture was diluted to 50 ml with EtOAc and washed with H2O. The organic layer was separated, dried over MgSO4 and filtered. The filtrate was evaporated and the residue was dissolved in 1,4-dioxane (4 ml) and 1 M TBAF in THF (0.3 ml) was added and this was stirred for 4 h at reflux. The solvent was distilled off and the residue was purified by FCC (SiO2, hexane/EtOAc) to give the title compound (0.145 g, 91%), as colourless solid. 1H-NMR (CDCl3) 7.78 (s, 1H); 7.46-7.44 (m, 2H); 6.41 (bs, 1H); 2.47 (s, 3H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
1-propynyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Quantity
0.15 g
Type
catalyst
Reaction Step Three
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
91%

Synthesis routes and methods II

Procedure details

A mixture of the product of Step B (0.16 g; 1.02 mmol) and 1M TBAF in THF (0.1 ml) in dioxane (3 ml) was refluxed for 1 h under N2. After cooling to room temperature the solvents were removed under reduced pressure and the residue was filtered through a small pad of SiO2, washed with fresh CH2Cl2 (3×15 ml). The combined organic phase was evaporated to dryness to give 2-methylbenzofuran-5-carbonitrile (0.16 g; 100%), as greyish solid. This was dissolved in dioxane (5 ml) and KOH (0.2 g; 3.6 mmol) was added, followed by H2O (1 ml). The resulting mixture was refluxed overnight, cooled to room temperature and solvents were removed under reduced pressure. The residue was diluted to 1 ml with H2O. The insoluble material was filtered off, washed with fresh H2O, and combined filtrates were acidified to pH˜5 with concentrated citric acid. The solid formed was filtered off, dissolved in EtOAc (10 ml), dried over anhydrous MgSO4, filtered and filtrate evaporated to dryness to give title compound (0.08 g; 44%) as creamy solid. 1H-NMR (CDCl3) 2.47 (s, 3H); 6.42 (s, 1H); 7.43 (d, 1H, J=8.6 Hz); 7.99 (dd, 1H, J=1.6, 8.6 Hz); 8.26 (d, 1H, J=1.6 Hz).
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0.1 mL
Type
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3 mL
Type
solvent
Reaction Step One

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